(2-(3-Bromophenyl)benzo[d]oxazol-5-yl)methanol
CAS No.:
Cat. No.: VC15837277
Molecular Formula: C14H10BrNO2
Molecular Weight: 304.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10BrNO2 |
|---|---|
| Molecular Weight | 304.14 g/mol |
| IUPAC Name | [2-(3-bromophenyl)-1,3-benzoxazol-5-yl]methanol |
| Standard InChI | InChI=1S/C14H10BrNO2/c15-11-3-1-2-10(7-11)14-16-12-6-9(8-17)4-5-13(12)18-14/h1-7,17H,8H2 |
| Standard InChI Key | JDCVSQZTUZZAAC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)CO |
Introduction
(2-(3-Bromophenyl)benzo[d]oxazol-5-yl)methanol is a complex organic compound featuring a benzo[d]oxazole ring system, a bromophenyl substituent, and a hydroxymethyl group. This compound is of significant interest in chemical and biological research due to its unique structural features and potential applications in drug development.
Synthesis Methods
The synthesis of (2-(3-Bromophenyl)benzo[d]oxazol-5-yl)methanol typically involves the reaction of 3-bromophenylboronic acid with 2-formylbenzo[d]oxazole. This reaction is facilitated by a palladium catalyst under inert atmospheric conditions, such as nitrogen or argon, and involves a base like potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Biological Activity
Research indicates that (2-(3-Bromophenyl)benzo[d]oxazol-5-yl)methanol exhibits significant biological activity, particularly in antimicrobial and anticancer properties. Its mechanism of action involves interacting with specific molecular targets, inhibiting enzymes, or disrupting cellular signaling pathways. This makes it a promising candidate for further investigation in drug development aimed at treating various diseases.
Similar Compounds
Several compounds share structural similarities with (2-(3-Bromophenyl)benzo[d]oxazol-5-yl)methanol, each exhibiting unique properties:
| Compound Name | Similarity Index |
|---|---|
| 7-Bromo-2-(4-hydroxyphenyl)benzo[d]oxazol-5-ol | 0.77 |
| 2-Methylbenzo[d]oxazole-5-carboxylic acid | 0.91 |
| 2-(4-Aminophenyl)benzo[d]oxazol-5-amine | 0.88 |
| 6-Methoxy-2-methylbenzo[d]oxazole | 0.87 |
| (2-Phenylbenzo[d]oxazol-6-yl)methanamine | 0.84 |
Applications and Future Directions
The compound's distinctive features enable targeted modifications that could lead to novel therapeutic agents. Its potential applications span across several fields, including pharmaceuticals, where its interactions with biological targets are crucial for understanding its therapeutic potential and guiding future research directions.
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